6-Bromo-N-(propan-2-yl)naphthalen-2-amine
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Overview
Description
6-Bromo-N-(propan-2-yl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom at the 6th position and an isopropyl group attached to the nitrogen atom of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-naphthalene.
Amination: The brominated product is then reacted with isopropylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(propan-2-yl)naphthalen-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a different amine derivative, while oxidation can produce naphthoquinone derivatives.
Scientific Research Applications
6-Bromo-N-(propan-2-yl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but with a hydroxyl group instead of an amine.
6-Bromo-2-naphthyl β-D-glucopyranoside: A glucoside derivative used in biochemical assays.
2-Bromo-6-formylpyridine: A pyridine derivative with a bromine atom and a formyl group.
Uniqueness
6-Bromo-N-(propan-2-yl)naphthalen-2-amine is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14BrN |
---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
6-bromo-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H14BrN/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,15H,1-2H3 |
InChI Key |
WMJOHMQMPUFKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
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